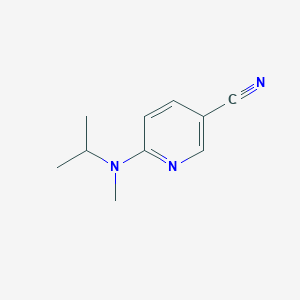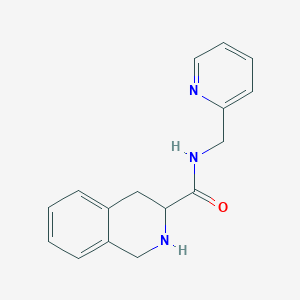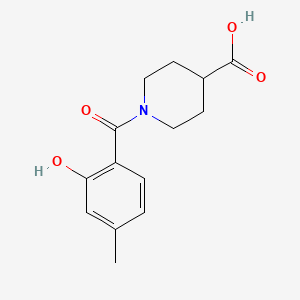
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of drugs known as oxicams, and it is available in both oral and topical formulations. Bromfenac has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Mechanism of Action
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide can be toxic to cells at high concentrations, and it can also interfere with other cellular processes, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide. One area of research is the development of new formulations of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide's potential use in the treatment of various inflammatory diseases, including arthritis, gout, and osteoarthritis. Finally, there is a need for further research on the mechanisms of action of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, including its effects on cellular signaling pathways and gene expression.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide involves the reaction of 2-bromoaniline with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and recrystallized to obtain pure N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide.
Scientific Research Applications
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, gout, and osteoarthritis. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZPNANLLAXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)


![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)



![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)


